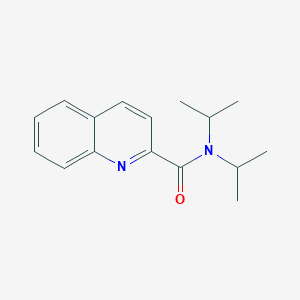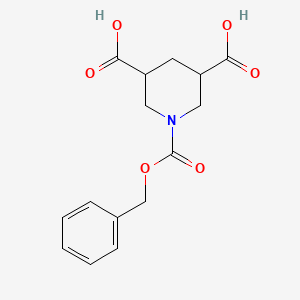![molecular formula C10H11Cl3N2O3S B12452878 2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B12452878.png)
2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-三氯-N-[2-(4-磺酰胺苯基)乙基]乙酰胺是一种化学化合物,其分子式为C10H11Cl3N2O3S。它以其独特的化学结构而闻名,该结构包含一个三氯乙酰胺基团和一个磺酰胺苯基基团。该化合物在科学研究中有多种应用,特别是在化学、生物学和医药领域。
准备方法
合成路线和反应条件
2,2,2-三氯-N-[2-(4-磺酰胺苯基)乙基]乙酰胺的合成通常涉及2,2,2-三氯乙酰胺与2-(4-磺酰胺苯基)乙胺的反应。反应在受控条件下进行,通常在合适的溶剂和催化剂存在下进行以促进反应。反应条件,如温度和pH值,经过优化以确保最终产物的产率和纯度高。
工业生产方法
在工业环境中,2,2,2-三氯-N-[2-(4-磺酰胺苯基)乙基]乙酰胺的生产涉及使用与实验室中类似的反应条件进行大规模合成。该过程被放大以生产大量的化合物,确保一致性和质量。工业生产还可能涉及额外的纯化步骤以去除任何杂质并达到所需的纯度水平。
化学反应分析
反应类型
2,2,2-三氯-N-[2-(4-磺酰胺苯基)乙基]乙酰胺经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成不同的氧化产物。
还原: 还原反应可以将化合物转化为其还原形式。
取代: 该化合物可以发生取代反应,其中一个或多个原子或基团被其他原子或基团取代。
常用试剂和条件
氧化: 常用的氧化剂如高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 可以使用。
还原: 常用的还原剂如硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 可以使用。
取代: 根据所需产物,各种亲核试剂或亲电试剂可用于取代反应。
主要生成产物
这些反应生成的主要产物取决于所用试剂和特定的反应条件。例如,氧化可能产生不同的氧化衍生物,而还原可以产生化合物的还原形式。取代反应可以导致各种取代衍生物的生成。
科学研究应用
2,2,2-三氯-N-[2-(4-磺酰胺苯基)乙基]乙酰胺在科学研究中有多种应用:
化学: 它被用作各种化学反应和合成过程中的试剂。
生物学: 研究该化合物潜在的生物活性及其与生物分子的相互作用。
医药: 进行研究以探索其潜在的治疗应用及其对生物系统的影响。
工业: 该化合物用于生产各种化学产品和材料。
作用机制
2,2,2-三氯-N-[2-(4-磺酰胺苯基)乙基]乙酰胺的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能与某些酶或受体结合,调节它们的活性并导致各种生物效应。所涉及的特定分子靶点和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
2,2,2-三氟-N-(4-磺酰胺苯基)乙酰胺: 该化合物具有类似的结构,但具有三氟基团而不是三氯基团。
2,2,2-三氯乙酰胺: 一个更简单的化合物,只有三氯乙酰胺基团。
N-(4-磺酰胺苯基)乙酰胺: 一种相关的化合物,具有磺酰胺苯基基团,但没有三氯乙酰胺基团。
独特性
2,2,2-三氯-N-[2-(4-磺酰胺苯基)乙基]乙酰胺之所以独特,是因为它结合了三氯乙酰胺和磺酰胺苯基基团。这种独特的结构赋予其特定的化学和生物特性,使其与类似化合物区分开来。
属性
分子式 |
C10H11Cl3N2O3S |
|---|---|
分子量 |
345.6 g/mol |
IUPAC 名称 |
2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H11Cl3N2O3S/c11-10(12,13)9(16)15-6-5-7-1-3-8(4-2-7)19(14,17)18/h1-4H,5-6H2,(H,15,16)(H2,14,17,18) |
InChI 键 |
HJDDOYOOMAZSQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCNC(=O)C(Cl)(Cl)Cl)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (2S)-2-[(2-methoxypropylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B12452796.png)

![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12452801.png)
![ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12452803.png)
![N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B12452804.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B12452805.png)
methanone](/img/structure/B12452817.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B12452818.png)
![N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}-2,2-diphenylacetamide; triethylamine](/img/structure/B12452820.png)

![N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide](/img/structure/B12452836.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B12452850.png)
![5,5-Difluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B12452856.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452857.png)
